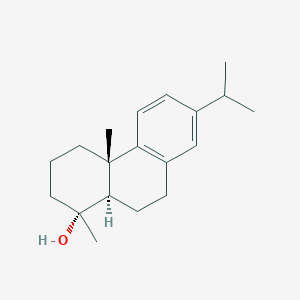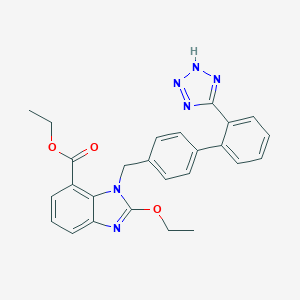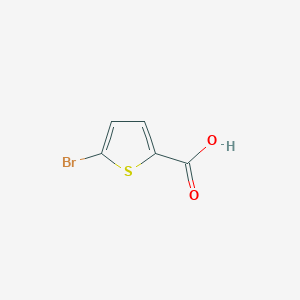
5-ブロモチオフェン-2-カルボン酸
概要
説明
5-Bromothiophene-2-carboxylic acid, also known as 5-BT, is a brominated thiophene-based carboxylic acid that has been found to possess a variety of interesting and potentially useful properties. It is a small molecule that has been extensively studied in recent years due to its potential applications in a variety of fields, including medicine and biochemistry.
科学的研究の応用
5-ブロモ-2-チオフェンカルボン酸ブチルエステルの調製
この化合物は、5-ブロモ-2-チオフェンカルボン酸ブチルエステルの調製に使用できます . このエステルは、より複雑な有機化合物の合成の中間体として使用できます。
スルホニル-テトラフルオロフェニル(STP)エステルの調製
5-ブロモチオフェン-2-カルボン酸は、スルホニル-テトラフルオロフェニル(STP)エステルの調製にも使用できます . これらのエステルは、治療用ペプチドやタンパク質の開発に用途があるペプチド合成に役立ちます。
新規ポルフィリン増感剤の開発
この化合物は、ドナー-Π-アクセプター(D-Π-A)アプローチに基づく新規ポルフィリン増感剤の開発に使用できます . ポルフィリン増感剤は、薄膜太陽電池の一種である色素増感太陽電池(DSSC)で使用されます。
研究用のみ(RUO)
5-ブロモチオフェン-2-カルボン酸は、多くの場合、「研究用のみ」(RUO)とラベル付けされます . これは、主に研究室研究の設定で使用され、診断的または治療的用途を意図していません。
有機合成
有機ヘテロ環化合物として、5-ブロモチオフェン-2-カルボン酸は有機合成で使用されます . より大きく、より複雑な有機分子の合成におけるビルディングブロックとして機能できます。
Safety and Hazards
5-Bromothiophene-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
5-Bromothiophene-2-carboxylic acid may be used in the preparation of 5-bromo-2-thiophenecarboxylic acid butyl ester, sulphonyl-tetrafluorophenyl (STP) esters, and new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach . This suggests potential future directions in the development of new compounds for various applications.
作用機序
Mode of Action
It is known that the compound can be used in the preparation of various derivatives, such as sulphonyl-tetrafluorophenyl (STP) esters and new porphyrin sensitizers . These derivatives may interact with their targets in different ways, leading to various biochemical changes.
Biochemical Pathways
It is known that the compound can be used in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of these reactions would depend on the specific targets and the nature of the resulting compounds.
Result of Action
Some derivatives of the compound have shown promising in vitro antibacterial activity
Action Environment
It is known that the compound’s reactions, such as the suzuki–miyaura cross-coupling, are generally environmentally benign
生化学分析
Biochemical Properties
It has been used in the preparation of new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach
Cellular Effects
Some analogs of this compound have shown promising in vitro antibacterial activity
Molecular Mechanism
The molecular mechanism of action of 5-Bromothiophene-2-carboxylic acid is not well-defined. It is known that the compound can interact with bacterial enzymes, as evidenced by its antibacterial activity
特性
IUPAC Name |
5-bromothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWZPSUDTMGBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325113 | |
| Record name | 5-Bromothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7311-63-9 | |
| Record name | 5-Bromo-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7311-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 408675 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromothiophene-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Q & A
Q1: What is the significance of the Suzuki cross-coupling reaction involving 5-Bromothiophene-2-carboxylic acid?
A1: The Suzuki cross-coupling reaction is a powerful tool for synthesizing diverse thiophene-based derivatives using 5-Bromothiophene-2-carboxylic acid as a starting material [, ]. This reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position of the thiophene ring, enabling the exploration of structure-activity relationships and the development of compounds with potentially improved pharmacological profiles.
Q2: How does the structure of derivatives synthesized from 5-Bromothiophene-2-carboxylic acid influence their spasmolytic activity?
A2: Research indicates that the type of aryl or heteroaryl substituent introduced at the 5-position of the thiophene ring significantly impacts the spasmolytic activity of the resulting derivatives []. For example, in one study, compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, synthesized from 5-Bromothiophene-2-carboxylic acid, displayed excellent spasmolytic effects []. Further investigation into the structure-activity relationships of these derivatives is crucial to design more potent and selective spasmolytic agents.
Q3: How is computational chemistry being employed in the study of 5-Bromothiophene-2-carboxylic acid derivatives?
A3: Density Functional Theory (DFT) calculations are being used to study the structural and electronic properties of 5-Bromothiophene-2-carboxylic acid derivatives [, ]. These calculations provide insights into frontier molecular orbitals, reactivity descriptors, and nonlinear optical (NLO) properties. For instance, DFT studies have identified compounds with high β values, indicating their potential for NLO applications []. Furthermore, DFT calculations can help predict the chemical shifts in 1H NMR spectra, aiding in the structural characterization of newly synthesized compounds [].
Q4: Can 5-Bromothiophene-2-carboxylic acid form cocrystals, and what is their significance?
A4: Yes, 5-Bromothiophene-2-carboxylic acid can form cocrystals with molecules like 5-fluorouracil (5FU) []. These cocrystals are stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking. The formation of cocrystals can modify the physicochemical properties of the parent compounds, such as solubility, stability, and bioavailability, which are crucial factors to consider in pharmaceutical development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

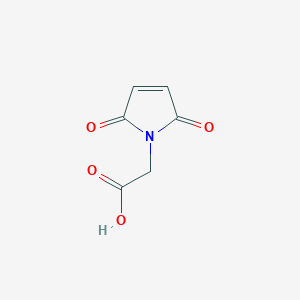
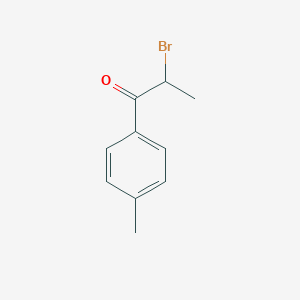

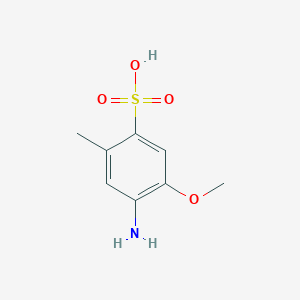
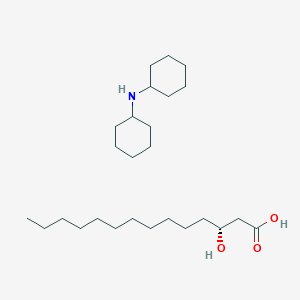
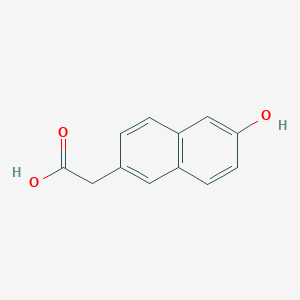
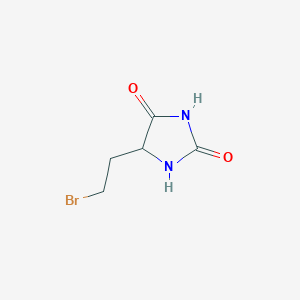
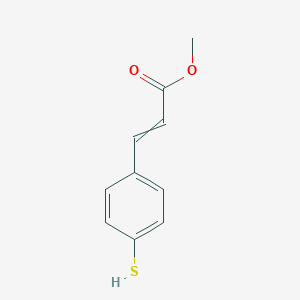
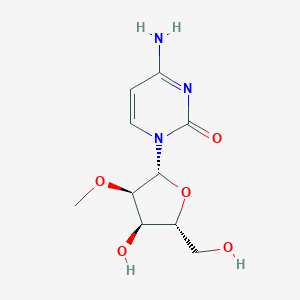
![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)
